Gap 26 (trifluoroacetate salt)

Connexin 43 Gap Junction Hemichannel

Standard connexin-mimetic peptides like Gap 27 cross-react with pannexin-1, while small-molecule blockers (carbenoxolone) inhibit ion channels. Gap 26 (trifluoroacetate salt) solves this: a 13-mer peptide (VCYDKSFPISHVR) targeting Cx43 EL1 with no off-target effects. - IC50 = 28.4 µM for rhythmic contractile inhibition (rabbit artery) - 61% infarct size reduction at 1 µg/kg IV (rat LAD model) - Trifluoroacetate salt: ≥100 mg/mL solubility in water, batch-consistent

Molecular Formula C72H108F3N19O21S
Molecular Weight 1664.8 g/mol
Cat. No. B10828887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGap 26 (trifluoroacetate salt)
Molecular FormulaC72H108F3N19O21S
Molecular Weight1664.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C70H107N19O19S.C2HF3O2/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3;3-2(4,5)1(6)7/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76);(H,6,7)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-;/m0./s1
InChIKeyYDLLCPUKCZEXBA-KYDXWLEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gap 26 – Cx43 Hemichannel & Gap Junction Blocker


Gap 26 (trifluoroacetate salt), CAS 197250-15-0, is a 13-mer connexin-mimetic peptide with the sequence VCYDKSFPISHVR, corresponding to amino acids 63–75 of the first extracellular loop (EL1) of connexin 43 (Cx43) [1]. It acts as a blocker of both Cx43-mediated gap junction intercellular communication and Cx43 hemichannels, with a reported IC50 of 28.4 µM for inhibiting rhythmic contractile activity in isolated rabbit arterial smooth muscle [2]. The trifluoroacetate salt form enhances solubility and handling in aqueous buffers for in vitro and in vivo experimental workflows .

Why Gap 26 Over Generic Blockers


Substituting Gap 26 with broad-spectrum gap junction blockers like carbenoxolone or 18α-glycyrrhetinic acid introduces confounding off-target effects, including inhibition of calcium-activated potassium channels and non-specific membrane effects, which obscure Cx43-specific mechanistic interpretation [1]. Even among connexin-mimetic peptides, Gap 27 (derived from EL2) exhibits cross-reactivity with pannexin-1 channels, a liability not observed with Gap 26 [2]. Furthermore, Gap 26's trifluoroacetate salt formulation ensures reliable solubility (≥100 mg/mL in water with sonication) and batch-to-batch consistency, a critical procurement consideration for reproducible in vivo dosing and long-term studies .

Gap 26 Comparative Evidence


Cx43 Specificity Over Broad-Spectrum Inhibitors

Gap 26 selectively targets the EL1 domain of Cx43 without affecting calcium-activated potassium channels, unlike broad-spectrum inhibitors carbenoxolone and 18α-glycyrrhetinic acid, which exhibit significant off-target ion channel effects [1]. In isolated rat arterioles, carbenoxolone inhibited calcium-activated potassium channels at concentrations overlapping those used for gap junction blockade, confounding functional interpretation, whereas Gap 26 (100–300 µM) selectively abolished rhythmic contractile activity without altering vessel tone [2].

Connexin 43 Gap Junction Hemichannel Selectivity Vascular Smooth Muscle

Differential Channel Blockade Kinetics

Gap 26 exhibits kinetically distinct blockade of Cx43 hemichannels versus gap junction channels. In paired-cell electrophysiology recordings, Gap 26 inhibited gap junction-mediated electrical coupling only after 30 minutes of exposure, whereas it blocked hemichannel currents evoked in low Ca²⁺ solution within less than 5 minutes when applied to single cells [1]. This temporal separation allows researchers to probe hemichannel-specific contributions during acute interventions.

Connexin 43 Hemichannel Gap Junction Electrophysiology Cardioprotection

In Vivo Cardioprotection in Myocardial Infarction

In a rat model of myocardial infarction induced by left anterior descending coronary artery occlusion, a single intravenous bolus injection of Gap 26 at 1 µg/kg reduced infarct size by up to 61% compared to saline-treated controls [1]. In a separate head-to-head study, Gap 26 administered prior to ischemia plus at reperfusion reduced infarct size to 72.9 ± 5.8% of untreated controls, comparable to Gap 27 (71.9 ± 5.8%) but with the advantage of lacking pannexin-1 cross-reactivity [2].

Cardioprotection Ischemia-Reperfusion Injury In Vivo Myocardial Infarction Connexin 43

ATP Release Blockade Without Coupling Disruption

Gap 26 at 0.25 mg/mL (30-minute preincubation) completely abolished inositol-1,4,5-trisphosphate (InsP3)-triggered ATP release in ECV304 endothelial cells and reduced basal ATP release below control levels, yet it did not inhibit gap junctional coupling as measured by fluorescence recovery after photobleaching (FRAP) [1]. This functional uncoupling of hemichannel-mediated ATP release from gap junctional communication is unique among Cx43-targeting peptides and not observed with Gap 27, which blocks both processes non-selectively at similar concentrations [2].

ATP Release Calcium Signaling Hemichannel Gap Junction Endothelial Cells

Slow Dissociation from Cx43 EL2

Surface plasmon resonance analysis revealed that Gap 26 binds to the Cx43 EL2 domain with a dissociation rate constant (Kd) of 0.0043 ± 0.0001 s⁻¹, which is approximately 14-fold slower than Gap 27's dissociation from EL1 (Kd = 0.061 ± 0.004 s⁻¹) [1]. This slower off-rate translates to prolonged target engagement and more sustained channel blockade, a critical advantage for experimental protocols requiring extended incubation or washout studies.

Binding Kinetics Connexin 43 Peptide Stability Surface Plasmon Resonance Drug Development

Aqueous Solubility Advantage

The trifluoroacetate salt form of Gap 26 demonstrates aqueous solubility ≥100 mg/mL with ultrasonic treatment, significantly higher than the free base form . This enhanced solubility enables preparation of concentrated stock solutions for in vivo administration, circumventing the need for DMSO or other organic co-solvents that may confound physiological readouts. In comparative vendor datasheets, Gap 26 TFA salt consistently shows superior solubility metrics (DMF: 33 mg/mL; DMSO: 12 mg/mL; PBS pH 7.2: 10 mg/mL) compared to non-salt formulations .

Peptide Solubility Formulation In Vivo Dosing Trifluoroacetate Salt Procurement

Gap 26 Optimal Research Applications


Cx43-Mediated Vascular Contractility

Gap 26 (100–300 µM) abolishes phenylephrine-induced rhythmic contractile activity in isolated rabbit superior mesenteric arterial strips with an IC50 of 28.4 µM, without altering baseline vessel tone [5]. Its Cx43 specificity and lack of off-target ion channel effects (unlike carbenoxolone) make it the preferred tool for studies requiring clean interpretation of Cx43-dependent vascular oscillations. The trifluoroacetate salt formulation ensures reliable solubility for ex vivo organ bath preparations.

Preclinical Ischemia-Reperfusion Cardioprotection

A single intravenous bolus of Gap 26 at 1 µg/kg reduces myocardial infarct size by up to 61% in rat LAD occlusion models [5]. The peptide's rapid hemichannel blockade (<5 min) and sustained target engagement (Kd = 0.0043 s⁻¹) support protocols administering Gap 26 either before ischemia or at reperfusion. Its pannexin-1–sparing profile (unlike Gap 27) provides cleaner mechanistic attribution of Cx43 hemichannel contributions to cardioprotection [3].

Hemichannel-Mediated ATP Release

Gap 26 at 0.25 mg/mL (30 min) completely abolishes InsP3-triggered ATP release in ECV304 endothelial cells while leaving gap junctional coupling intact as measured by FRAP [5]. This functional selectivity enables researchers to specifically interrogate paracrine ATP signaling pathways in inflammation, neuro-glia communication, and mechanotransduction without the confounding blockade of direct cell-cell communication that occurs with Gap 27.

Cx43 Hemichannel vs. Gap Junction Electrophysiology

The differential kinetics of Gap 26—inhibiting hemichannel currents in <5 min versus gap junction coupling requiring 30 min—allow temporally resolved dissection of these two Cx43 channel states in patch-clamp studies [5]. This kinetic window is unique among Cx43 inhibitors and enables acute pharmacological isolation of hemichannel-mediated currents in single-cell recordings without prolonged incubation artifacts.

Technical Documentation Hub

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10 linked technical documents
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